

Application of CRISPR/Cas9 to Modify C16:3 Content in Plants

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Compound of Interest

Compound Name: (9Z,12Z)-hexadeca-9,12,15-trienoyl-CoA

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Application Note & Protocol

Introduction

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid found in the photosynthetic tissues of certain plant species, known as "16:3-plants".^[1] It is a component of thylakoid membranes and is involved in photosynthesis and plant defense signaling. The modification of C16:3 content in plants can be of interest for various research and industrial applications, including the study of photosynthesis, lipid signaling, and the production of specialty oils. The CRISPR/Cas9 system offers a powerful and precise tool for targeted gene editing to modulate the C16:3 content in plants.

This document provides a detailed protocol for the application of CRISPR/Cas9 to modify C16:3 content in the model plant *Arabidopsis thaliana* by targeting the FAD5 gene. The FAD5 (FATTY ACID DESATURASE 5) gene encodes a plastidial palmitoyl-monogalactosyldiacylglycerol Δ 7-desaturase, which catalyzes the first and rate-limiting step in the biosynthesis of C16:3.^[2] Knockout of the FAD5 gene is expected to eliminate the production of C16:3.

Signaling Pathway and Experimental Workflow

The biosynthesis of C16:3 in the chloroplast begins with the desaturation of palmitic acid (C16:0) attached to monogalactosyldiacylglycerol (MGDG). The FAD5 enzyme introduces the

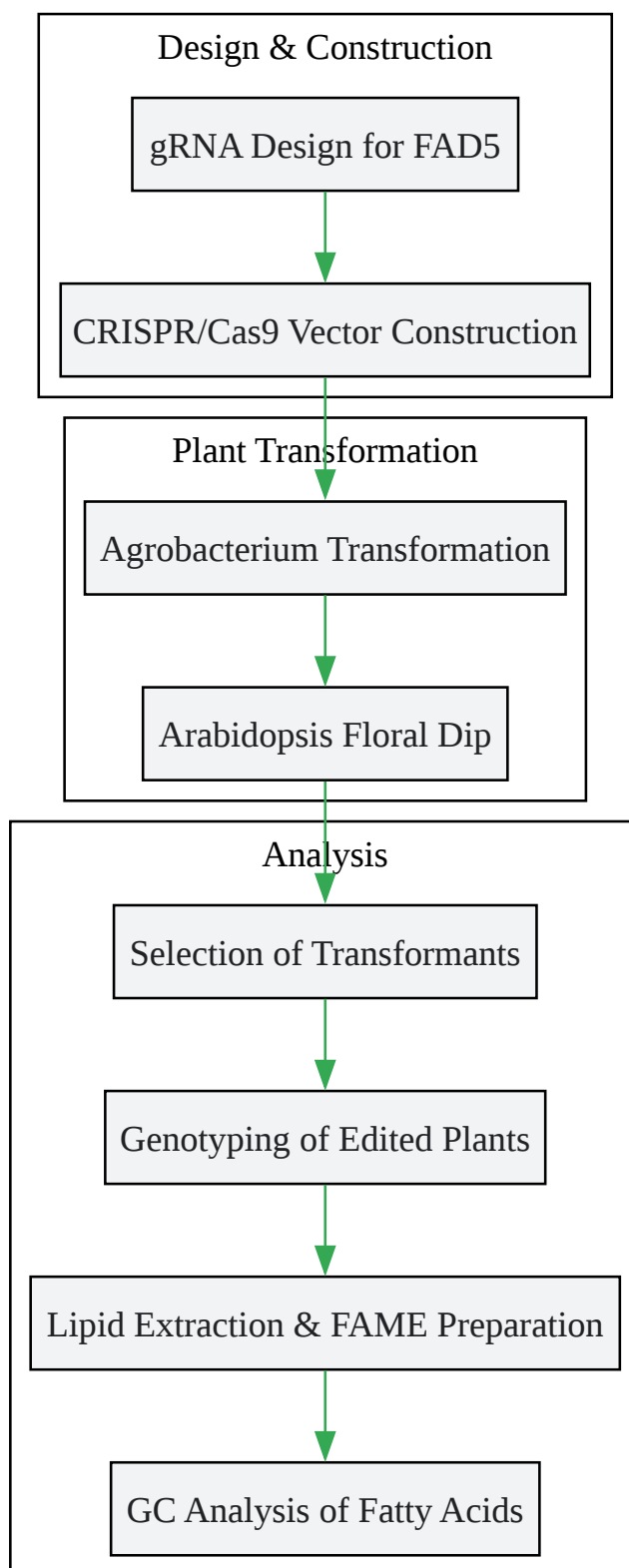
first double bond at the $\Delta 7$ position, producing C16:1. Subsequent desaturations by FAD6 and FAD7/FAD8 lead to the formation of C16:2 and finally C16:3.



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C16:3 Biosynthesis Pathway

The experimental workflow for modifying C16:3 content using CRISPR/Cas9 involves the design of guide RNAs (gRNAs) targeting the FAD5 gene, construction of a CRISPR/Cas9 vector, transformation of plants, and analysis of the fatty acid profile of the edited plants.



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CRISPR/Cas9 Experimental Workflow

Data Presentation

The following table summarizes the expected fatty acid composition of leaf lipids in wild-type *Arabidopsis thaliana* and a *fad5* knockout mutant, demonstrating the significant reduction in C16:3 content upon disruption of the FAD5 gene. The data is based on a study of an *Arabidopsis fad5* mutant.[\[2\]](#)

Fatty Acid	Wild-Type (mol %)	<i>fad5</i> Mutant (mol %)
16:0	14.5	16.8
16:1	2.8	4.1
16:2	2.5	2.9
16:3	12.2	0.0
18:0	1.5	1.6
18:1	2.5	3.5
18:2	14.8	18.5
18:3	49.2	52.6

Experimental Protocols

Design and Construction of CRISPR/Cas9 Vector Targeting FAD5

4.1.1. gRNA Design:

- Obtain the coding sequence of the *Arabidopsis thaliana* FAD5 gene (At3g15850) from a plant genome database (e.g., TAIR).
- Use online tools (e.g., CRISPR-P 2.0, CHOPCHOP) to design 20-bp gRNA sequences targeting the 5' end of the FAD5 gene to ensure a complete loss-of-function mutation. Select gRNAs with high on-target scores and low off-target potential. A typical target site will be in the form of 5'-N20NGG-3', where NGG is the Protospacer Adjacent Motif (PAM) for *Streptococcus pyogenes* Cas9.

4.1.2. Vector Construction:

- Synthesize a pair of complementary oligos for the selected gRNA target sequence with appropriate overhangs for cloning into a gRNA expression vector.
- Anneal the two oligos to form a double-stranded DNA fragment.
- Clone the annealed gRNA duplex into a suitable plant CRISPR/Cas9 binary vector (e.g., pCAMBIA-based vectors) under the control of a U6 or U3 promoter. These vectors typically also contain a plant-codon-optimized Cas9 gene driven by a strong constitutive promoter like CaMV 35S.
- Verify the sequence of the gRNA insert by Sanger sequencing.

Agrobacterium-mediated Transformation of *Arabidopsis thaliana*

- Introduce the constructed CRISPR/Cas9 binary vector into *Agrobacterium tumefaciens* strain GV3101 by electroporation or heat shock.
- Grow a single colony of transformed *Agrobacterium* in 5 mL of LB medium with appropriate antibiotics (e.g., rifampicin, gentamycin, and the selection marker for the binary vector such as kanamycin or hygromycin) at 28°C overnight.
- Inoculate 500 mL of LB with the 5 mL overnight culture and grow for 16-24 hours at 28°C until the OD600 reaches 1.5-2.0.
- Pellet the *Agrobacterium* cells by centrifugation at 5,000 x g for 10 minutes.
- Resuspend the pellet in 5% sucrose solution to an OD600 of 0.8.
- Add Silwet L-77 to a final concentration of 0.02-0.05%.
- Perform floral dip transformation on *Arabidopsis thaliana* plants (ecotype Col-0) that are in the early flowering stage.^[1] Dip the inflorescences into the *Agrobacterium* suspension for a few seconds.

- Place the dipped plants in a humid environment for 16-24 hours and then return them to standard growth conditions.
- Allow the plants to set seed.

Selection and Genotyping of Edited Plants

- Harvest the T1 seeds and surface-sterilize them.
- Select transgenic plants by plating the seeds on MS medium containing the appropriate selection agent (e.g., hygromycin or kanamycin).
- Extract genomic DNA from the leaves of surviving T1 seedlings.
- Perform PCR to amplify the region of the FAD5 gene targeted by the gRNA.
- Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at the target site.
- Select T1 plants with mutations and allow them to self-pollinate to generate T2 seeds.
- Screen the T2 generation to identify homozygous mutant lines that are free of the Cas9 transgene (if desired).

Fatty Acid Analysis by Gas Chromatography (GC)

4.4.1. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation:

- Harvest leaf tissue (approximately 100 mg) from 3-4 week old wild-type and fad5 mutant Arabidopsis plants.
- Prepare fatty acid methyl esters (FAMES) directly from the fresh tissue. A one-step method is efficient:
 - Place the leaf tissue in a screw-cap glass tube.
 - Add 2 mL of a methylation reagent (e.g., 2.5% H₂SO₄ (v/v) in methanol/toluene 2:1 (v/v)) and an internal standard (e.g., heptadecanoic acid, C17:0).

- Incubate at 80°C for 1 hour.[3]
- After cooling, add 1 mL of hexane and 1 mL of distilled water.
- Vortex thoroughly and centrifuge to separate the phases.
- The upper hexane phase containing the FAMES is collected for GC analysis.[4][5]

4.4.2. Gas Chromatography Analysis:

- Analyze the FAMES using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., a DB-23 or similar column).
- The operating conditions for the GC should be optimized for the separation of C16 and C18 fatty acids. A typical temperature program would be:
 - Initial temperature: 150°C
 - Ramp: 4°C/min to 230°C
 - Hold at 230°C for 5 minutes.
- Identify individual FAMES by comparing their retention times with those of known standards.
- Quantify the amount of each fatty acid by integrating the peak areas and normalizing them to the internal standard. Express the fatty acid composition as a molar percentage of the total fatty acids.

Conclusion

The CRISPR/Cas9 system provides a highly effective method for the targeted modification of C16:3 content in plants through the knockout of the FAD5 gene. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute experiments to generate and analyze *fad5* mutant plants. The resulting plants with altered C16:3 levels can serve as valuable tools for studying the roles of this fatty acid in plant biology and for developing crops with modified oil profiles.

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